

# Application Notes and Protocols for Zomiradomide (KT-413)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Zomiradomide

Cat. No.: B12407990

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed instructions for the proper handling, storage, and use of **Zomiradomide** (KT-413), a potent and orally active PROTAC (Proteolysis Targeting Chimera) degrader of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and a molecular glue for the degradation of Ikaros and Aiolos.<sup>[1][2][3]</sup> Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

## Chemical and Physical Properties

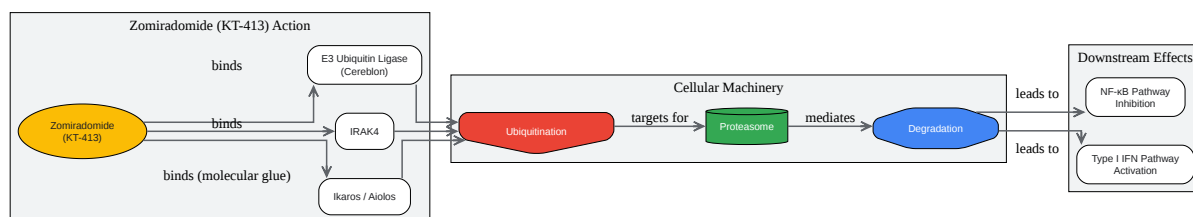
**Zomiradomide** is a synthetic organic compound with the following properties:

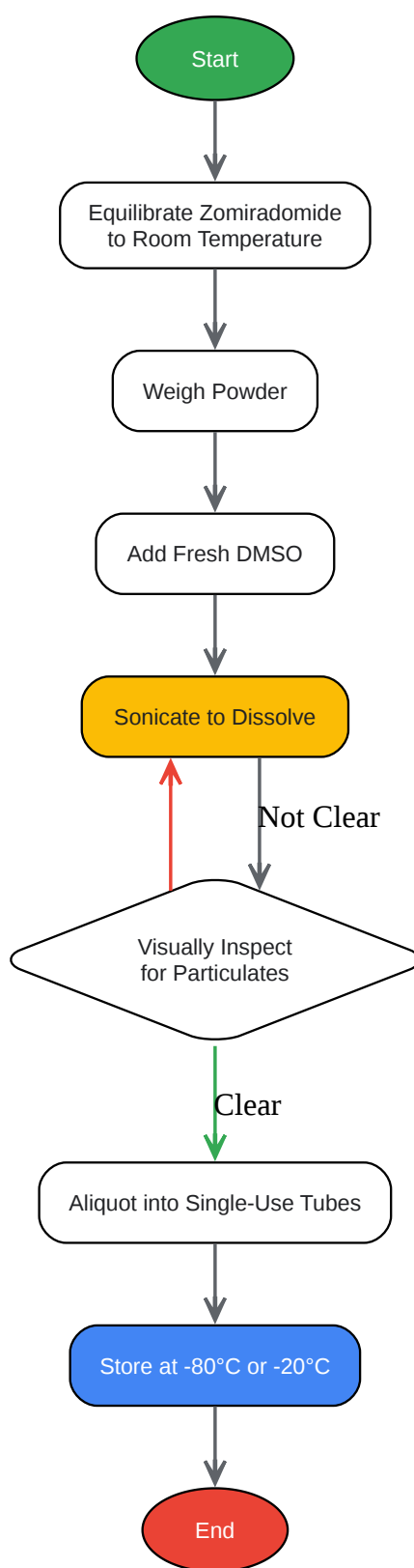
Property	Value
Synonyms	KT-413
CAS Number	2655656-99-6 <sup>[1][3]</sup>
Molecular Formula	C <sub>45</sub> H <sub>48</sub> F <sub>3</sub> N <sub>7</sub> O <sub>6</sub> S <sup>[3]</sup>
Molecular Weight	871.97 g/mol <sup>[3]</sup>

## Mechanism of Action

**Zomiradomide** is a dual-function molecule that acts as both a heterobifunctional degrader and a molecular glue.<sup>[3][4]</sup> It effectively degrades IRAK4 with a DC50 of 6 nM and also induces the

degradation of the transcription factors Ikaros (DC50 of 1 nM) and Aiolos.[1][2] This dual activity leads to the inhibition of the NF- $\kappa$ B signaling pathway and the activation of the type I IFN signaling pathway.[1][2] It is being investigated for its therapeutic potential in B-cell lymphomas with activating mutations in MYD88.[4][5]





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)